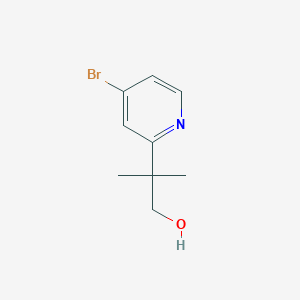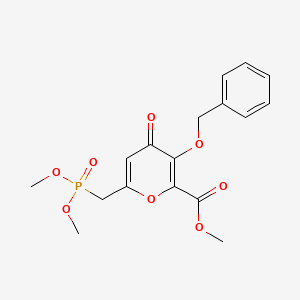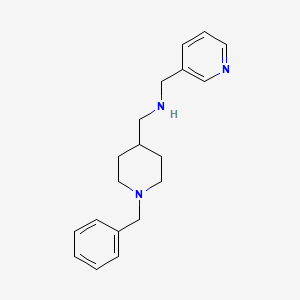
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyridin-3-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with pyridin-3-ylmethylamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
化学反応の分析
Types of Reactions
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Azide or thiol-substituted derivatives.
科学的研究の応用
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-pyridyl)piperazine: Another compound with a piperazine ring substituted with a pyridyl group.
1-benzylpiperidine: A simpler analog with only a benzyl group attached to the piperidine ring.
Uniqueness
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine is unique due to its dual substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and pyridin-3-ylmethyl groups allows for diverse interactions and applications that are not possible with simpler analogs.
特性
分子式 |
C19H25N3 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C19H25N3/c1-2-5-18(6-3-1)16-22-11-8-17(9-12-22)13-21-15-19-7-4-10-20-14-19/h1-7,10,14,17,21H,8-9,11-13,15-16H2 |
InChIキー |
SAMFQIPNIOCXQV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CNCC2=CN=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


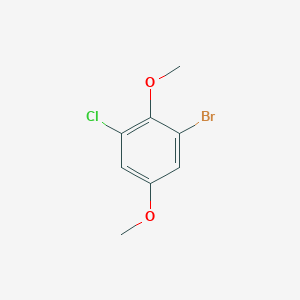
![Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
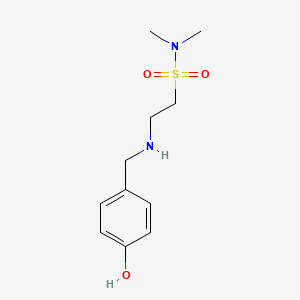
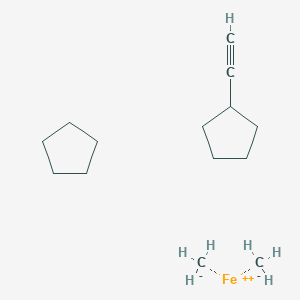
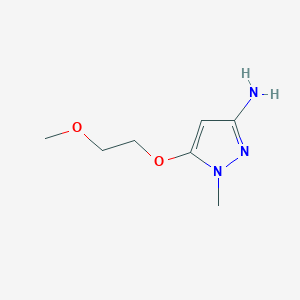
![1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one](/img/structure/B13908658.png)

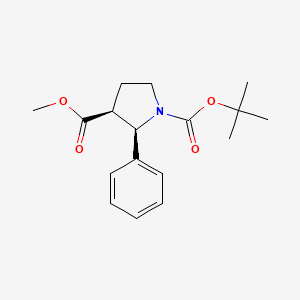
![(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B13908675.png)

![5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine](/img/structure/B13908694.png)
